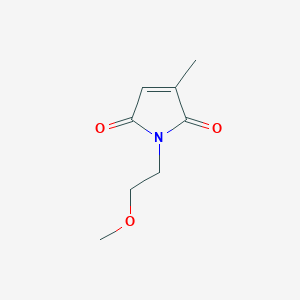
1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-(2-Methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, or 2-ME-MPD, is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrrole and is composed of two methyl groups, two methoxyethyl groups, and a dihydro-1H-pyrrole-2,5-dione moiety. Due to its unique structure, 2-ME-MPD has been studied for its potential applications in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte featuring a diketopyrrolopyrrole (DPP) backbone, suitable as an electron transport layer in inverted polymer solar cells, demonstrates enhanced power conversion efficiency due to its high conductivity and electron mobility. The unique structure facilitates electron extraction and reduces exciton recombination, significantly improving device performance (Hu et al., 2015).
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, specifically 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium. Their corrosion inhibition effectiveness increases with concentration, showcasing their potential in protecting metal surfaces from acidic corrosion (Zarrouk et al., 2015).
Photoluminescent Materials
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized, exhibiting promising photophysical properties for applications in organic optoelectronic materials and biological systems. Their strong fluorescence and increased water solubility under alkaline conditions suggest potential uses as acid-base indicators and in the development of novel photoluminescent polymers (Zhang et al., 2014).
Fungicidal Activity
Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, demonstrating visible fungicidal activity against various plant pathogens. These findings highlight the potential of incorporating 1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione derivatives into agricultural fungicides to protect crops from fungal diseases (Guihua et al., 2014).
Antimicrobial Activity
Research into the interaction of substituted 4-acylpyrrolin-2-ones with primary amines has led to the development of compounds with noted antimicrobial activities. These compounds, derived from 1-(2-methoxyethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, exhibit promising potential in the development of new antimicrobial agents, showcasing the diverse applicability of 1H-pyrrole-2,5-dione derivatives in pharmaceutical research (Gein et al., 2009).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-7(10)9(8(6)11)3-4-12-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXASGUVNLEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)


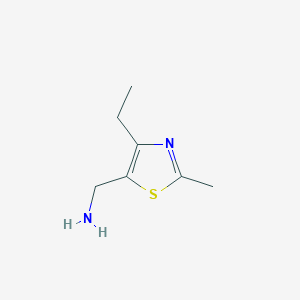
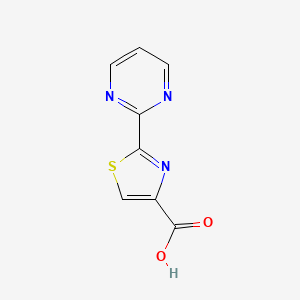

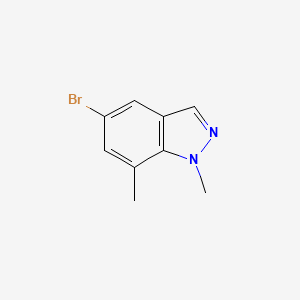
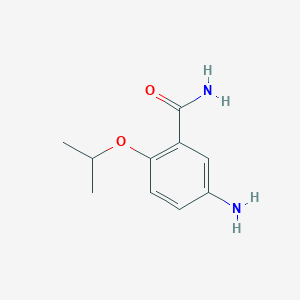
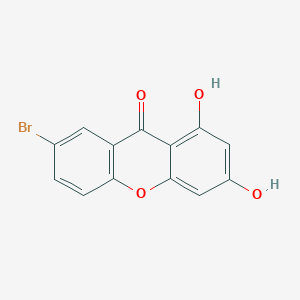

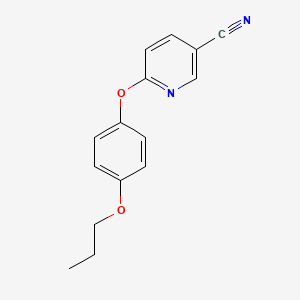
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
